Glycyl-L-methionyl-L-valyl-L-valine
Description
Contextualization within Oligopeptide Chemistry
Oligopeptides, typically defined as peptides containing between two and twenty amino acid residues, are crucial molecules in a vast array of biological processes. wikipedia.org They can act as hormones, neurotransmitters, and signaling molecules. The specific sequence of amino acids in an oligopeptide dictates its three-dimensional structure and, consequently, its biological function.
Tetrapeptides, like Glycyl-L-methionyl-L-valyl-L-valine, represent a significant class of oligopeptides that are actively studied for their pharmacological potential. wikipedia.org They are small enough to be synthesized with relative ease yet complex enough to exhibit high specificity for biological targets. The study of such peptides often involves understanding how the sequence and conformation influence their binding to receptors and enzymes. For instance, the presence of methionine in a peptide can be a target for selective cleavage by certain chemical reagents, a technique used in protein chemistry to study protein structure. nih.gov
Historical Perspectives on Tetrapeptide Studies
The study of peptides has a rich history, dating back to the early 20th century with the work of Emil Fischer, who first proposed the peptide bond theory. Early research focused on the isolation and sequencing of naturally occurring peptides. Over the decades, advancements in synthetic chemistry, such as the development of solid-phase peptide synthesis by Bruce Merrifield, revolutionized the field, allowing for the routine production of custom peptides.
Historically, many tetrapeptides have been identified with significant biological activity. For example, Tuftsin (Threonyl-lysyl-prolyl-arginine) is a tetrapeptide that plays a role in the immune system. wikipedia.org Another example is Tetragastrin, the C-terminal tetrapeptide of the hormone gastrin, which exhibits similar physiological activity to the full-length hormone. wikipedia.org These historical examples underscore the principle that even short peptide sequences can carry significant biological information and have potent effects.
Research Gaps and Future Directions for this compound
As of now, there is a notable gap in the scientific literature specifically concerning the synthesis, structure, and biological activity of this compound. This presents a clear opportunity for future research.
Future investigations could focus on several key areas:
Synthesis and Structural Analysis: The first step would be the chemical synthesis of this compound. Following synthesis, detailed structural analysis using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography could elucidate its three-dimensional conformation in different solvent environments.
Biochemical and Pharmacological Screening: Once synthesized and characterized, the tetrapeptide could be screened for a wide range of biological activities. Given the presence of two valine residues, which are branched-chain amino acids, studies could investigate its potential role in metabolic regulation. The methionine residue could also make it a substrate for enzymes involved in sulfur metabolism.
Peptidomimetic Development: Based on the structure and activity of this compound, researchers could design and synthesize peptidomimetics. These are molecules that mimic the structure and function of the peptide but have improved properties, such as enhanced stability or oral bioavailability.
The exploration of novel peptides like this compound holds the potential to uncover new biological functions and may lead to the development of new therapeutic agents or research tools. The systematic investigation of such uncharacterized oligopeptides is a crucial endeavor in the ongoing quest to understand the complex language of life written in the sequence of amino acids.
Structure
2D Structure
3D Structure
Properties
CAS No. |
630104-18-6 |
|---|---|
Molecular Formula |
C17H32N4O5S |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C17H32N4O5S/c1-9(2)13(16(24)21-14(10(3)4)17(25)26)20-15(23)11(6-7-27-5)19-12(22)8-18/h9-11,13-14H,6-8,18H2,1-5H3,(H,19,22)(H,20,23)(H,21,24)(H,25,26)/t11-,13-,14-/m0/s1 |
InChI Key |
YDMYUINDTATYCE-UBHSHLNASA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)CN |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCSC)NC(=O)CN |
Origin of Product |
United States |
Synthetic Methodologies for Glycyl L Methionyl L Valyl L Valine
Solid-Phase Peptide Synthesis Approaches
Solid-Phase Peptide Synthesis (SPPS) represents the most prevalent methodology for creating peptides like Glycyl-L-methionyl-L-valyl-L-valine. This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently anchored to an insoluble polymeric support, or resin. peptide.com The entire process of chain elongation occurs on this solid support, which simplifies the purification process immensely, as excess reagents and soluble by-products are removed by simple filtration and washing at the end of each synthetic step. peptide.combiosynth.com
Resin Selection and Functionalization
The success of an SPPS protocol is fundamentally linked to the choice of resin. biotage.com The resin's polymer backbone, its functionalization (linker), and its loading capacity are critical parameters that influence the efficiency of coupling reactions and the final purity of the peptide. biotage.com
The synthesis of this compound, which has a free carboxylic acid at its C-terminus, necessitates a resin with a suitable linker designed for this purpose. The process begins with the covalent attachment (functionalization) of the C-terminal amino acid, L-valine, to the resin. peptide.com
Key Resin Characteristics:
Polymer Support: The most common supports are based on 1% divinylbenzene-crosslinked polystyrene, which are cost-effective and robust. sigmaaldrich.com For more complex or longer sequences, polyethylene (B3416737) glycol (PEG)-polystyrene composite resins (like NovaSyn® TG) are often employed due to their superior swelling properties in a variety of solvents, which can enhance reaction kinetics. sigmaaldrich.com
Linker Type: The linker is the chemical handle that connects the nascent peptide to the resin and dictates the conditions for its eventual cleavage. For a C-terminal acid, Wang or 2-Chlorotrityl chloride resins are standard choices. biotage.com The Wang resin is widely used, but the initial loading of the first amino acid can sometimes be accompanied by a risk of racemization. biotage.com The 2-Chlorotrityl chloride resin, with its sterically bulky trityl group, effectively suppresses this side reaction. biotage.compeptide.com Furthermore, it offers the advantage of allowing peptide cleavage under very mild acidic conditions, which can leave side-chain protecting groups intact if desired. biotage.com
Loading Capacity: This value, typically expressed in millimoles per gram (mmol/g), defines the amount of the initial amino acid that can be attached to the resin. For shorter peptides, a higher loading might be acceptable, but for longer chains, a lower loading capacity is generally recommended to minimize steric hindrance and intermolecular aggregation of the growing peptide chains, which can lead to incomplete reactions. biotage.com
| Resin Type | Typical Linker | Primary Use | Cleavage Condition | Key Advantage |
|---|---|---|---|---|
| Wang Resin | p-alkoxybenzyl alcohol | Peptide Acids | Strong Acid (e.g., >50% TFA) | Widely used and common. biotage.com |
| 2-Chlorotrityl Chloride Resin | 2-Chlorotrityl | Peptide Acids / Protected Fragments | Mild Acid (e.g., 1-3% TFA) | Minimizes C-terminal racemization; allows for mild cleavage. biotage.compeptide.com |
| PAM Resin | Phenylacetamidomethyl | Peptide Acids (Boc-SPPS) | Very Strong Acid (e.g., HF) | Increased stability to TFA used in Boc-deprotection steps. peptide.comjst.go.jp |
Amino Acid Coupling Strategies
The core of SPPS is the iterative cycle of deprotection and coupling to elongate the peptide chain. peptide.com Following the attachment of L-valine to the resin, its N-terminal protecting group (commonly Fmoc or Boc) is removed. The second amino acid (the next L-valine), with its N-terminus protected and its carboxylic acid group activated, is then introduced to form a peptide bond. This cycle is repeated with L-methionine and finally glycine (B1666218).
The activation of the carboxylic acid is achieved using coupling reagents, which convert it into a more reactive species susceptible to nucleophilic attack by the free amino group of the resin-bound peptide. creative-peptides.com
Common Coupling Reagents and Additives:
Carbodiimides: N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC) are classic activating agents. americanpeptidesociety.orgpeptide.com They are efficient and cost-effective, but DCC can form an insoluble dicyclohexylurea (DCU) byproduct that can be difficult to remove. peptide.com DIC forms a soluble urea (B33335) byproduct, simplifying its removal.
Uronium/Aminium Salts: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HCTU are known for high coupling efficiencies, rapid reaction times, and minimizing the risk of racemization. peptide.compeptide.com
Coupling Additives: To further enhance reaction rates and suppress racemization, activating agents are almost always used in combination with additives. americanpeptidesociety.org 1-Hydroxybenzotriazole (HOBt) and its more reactive 7-aza derivative, HOAt, are common choices. americanpeptidesociety.org
| Coupling Reagent | Class | Common Additive | Key Characteristics |
|---|---|---|---|
| DIC | Carbodiimide | HOBt, OxymaPure | Forms soluble urea byproduct; cost-effective. americanpeptidesociety.orgpeptide.com |
| HBTU | Uronium/Aminium Salt | None required (contains HOBt moiety) | Efficient and fast coupling; low racemization. peptide.com |
| HATU | Uronium/Aminium Salt | None required (contains HOAt moiety) | Highly efficient, especially for sterically hindered couplings. peptide.comacs.org |
Deprotection and Cleavage Techniques
The final stage of SPPS involves the cleavage of the completed tetrapeptide from its solid support and the simultaneous removal of any protecting groups used on the amino acid side chains. sigmaaldrich.com
The most widely adopted protection strategy in modern SPPS is the Fmoc/tBu scheme. iris-biotech.de In this orthogonal approach, the temporary N-terminal 9-fluorenylmethyloxycarbonyl (Fmoc) group is removed at each step of the synthesis with a mild base, typically a 20-50% solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). iris-biotech.denih.gov The permanent side-chain protecting groups (e.g., tert-butyl type) are stable to these conditions but are labile to acid.
The final cleavage is typically performed using a high concentration of trifluoroacetic acid (TFA). sigmaaldrich.com During this acidic cleavage, reactive cationic species (e.g., tert-butyl cations) are liberated from the protecting groups. These cations can irreversibly modify nucleophilic residues within the peptide. sigmaaldrich.com The side chain of methionine, present in this compound, is particularly susceptible to alkylation by these species.
To prevent such deleterious side reactions, "scavengers" are added to the cleavage cocktail to trap the reactive cations. thermofisher.comyoutube.com
Common Cleavage Cocktails:
Reagent K: A powerful and popular cocktail consisting of TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5). sigmaaldrich.com It is effective for peptides containing multiple sensitive residues.
TFA/TIS/H₂O: A simpler, less odorous, and very common cocktail is a mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5). sigmaaldrich.com This is generally sufficient for cleaving peptides containing methionine, as TIS is an effective scavenger of the carbocations that could alkylate the sulfur atom. sigmaaldrich.comyoutube.com
Once the cleavage is complete, the resin is filtered off, and the crude peptide is typically precipitated from the TFA solution by the addition of cold diethyl ether, collected by centrifugation, and then dried before purification.
Solution-Phase Peptide Synthesis Techniques
While SPPS is dominant in research settings, classical solution-phase synthesis remains a viable and important method, particularly for the large-scale industrial production of peptides. wikipedia.org In this approach, all reactions, including coupling and deprotection, are carried out in a homogeneous solution.
Fragment Condensation Methods
Instead of adding amino acids one by one, solution-phase synthesis often employs a fragment condensation strategy. wikipedia.org This involves the synthesis of smaller, protected peptide fragments, which are then coupled together to form the final, larger peptide. For this compound, a plausible strategy would be to synthesize the protected dipeptides, Gly-Met and Val-Val, separately. Then, the carboxyl group of the Gly-Met fragment would be activated and coupled to the deprotected amino group of the Val-Val fragment.
This approach can be more efficient for building longer peptides but presents unique challenges. springernature.com A primary concern is the heightened risk of racemization at the C-terminal residue of the peptide fragment being activated for coupling. wikipedia.org Additionally, the solubility of larger protected peptide fragments can decrease, complicating the reaction and purification processes. acs.org
Protecting Group Orthogonalities
The strategic use of orthogonal protecting groups is paramount in any peptide synthesis, but it takes on special significance in solution-phase fragment condensation. nih.gov Orthogonality refers to the use of multiple classes of protecting groups within the same molecule that can be removed under distinct chemical conditions without affecting the others. biosynth.comiris-biotech.de
This allows for precise control over which part of a molecule reacts. For instance, to couple a C-terminal-protected Gly-Met fragment to an N-terminal-protected Val-Val fragment, one must selectively deprotect the C-terminus of the Val-Val fragment and the N-terminus of the Gly-Met fragment before the coupling reaction can proceed.
Common Orthogonal Protecting Group Schemes:
Fmoc/tBu/Benzyl: This combination provides three levels of selectivity. The Fmoc group is removed by base (piperidine), the tBu group by mild acid (TFA), and the Benzyl (Bzl) group by hydrogenolysis or strong acid (HF). biosynth.com
Alloc/Fmoc/tBu: The Alloc (allyloxycarbonyl) group adds another layer of orthogonality, as it is selectively removed by a palladium catalyst in the presence of a scavenger, under neutral conditions.
A carefully planned protection strategy is essential to navigate the complexities of fragment condensation, ensuring that the correct peptide bond is formed and that the stereochemical integrity of each amino acid is preserved throughout the synthesis. nih.gov
Chemoenzymatic Synthesis of Tetrapeptides
Chemoenzymatic synthesis represents a powerful strategy that merges the precision of enzymatic catalysis with the versatility of chemical synthesis to produce complex peptides. This approach can offer significant advantages in terms of selectivity, milder reaction conditions, and the reduction of side reactions compared to purely chemical methods. For a tetrapeptide such as this compound, a chemoenzymatic route could involve the enzymatic ligation of smaller peptide fragments or the use of enzymes to direct the formation of peptide bonds between specific amino acids.
Research into chemoenzymatic strategies often focuses on the synthesis of complex glycopeptides, where enzymes are used for glycan elongation on a peptide backbone assembled through chemical methods. nih.gov However, the principles can be adapted for non-glycosylated peptides. An integrated approach might involve the chemical synthesis of dipeptide fragments, for example, Glycyl-L-methionine and L-valyl-L-valine, which are then joined together using a ligase enzyme. This convergent strategy can streamline the production process and facilitate purification. nih.gov Liquid-phase chemoenzymatic synthesis, in particular, avoids the scale limitations of solid-phase approaches and can reduce the required excess of expensive building blocks. nih.gov
The selection of the enzyme is critical and depends on the specific peptide sequence. Proteases, under kinetically controlled conditions, can be used to catalyze peptide bond formation, reversing their natural hydrolytic function. The table below outlines a conceptual comparison of synthetic approaches, highlighting the features of a chemoenzymatic strategy.
Table 1: Comparison of Peptide Synthesis Methodologies
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) | Chemoenzymatic Synthesis |
| Principle | Stepwise addition of amino acids to a growing chain on a solid resin support. americanpeptidesociety.org | Synthesis of peptide fragments in solution, followed by purification and ligation. acs.org | Combination of chemical synthesis with enzyme-catalyzed reactions for fragment ligation or modification. nih.gov |
| Key Advantage | Automation is well-established, easy purification by washing. americanpeptidesociety.orgyoutube.com | Scalable to large quantities, intermediates can be fully characterized. acs.org | High selectivity, mild reaction conditions, fewer side reactions. nih.gov |
| Primary Limitation | Difficult to scale up, potential for incomplete reactions and side products in long sequences. nih.gov | Time-consuming purification steps (e.g., extraction, crystallization). acs.org | Enzyme stability and substrate specificity can be limiting factors. |
| Typical Use Case | Routine synthesis of short to medium-length peptides for research. nih.gov | Large-scale industrial production of short peptides. acs.org | Synthesis of complex peptides, glycopeptides, or when high stereochemical purity is essential. nih.gov |
Novel Synthetic Pathways and Automation in Peptide Synthesis
The synthesis of peptides has been significantly advanced by the development of novel chemical strategies and, most notably, by the automation of synthetic processes. These innovations aim to improve efficiency, purity, and the ability to construct challenging sequences, including tetrapeptides with sterically hindered residues like valine.
Beyond standard SPPS, novel synthetic pathways continue to emerge. One alternative is the repetitive solution-phase synthesis (RSPS). acs.org This method involves the coupling of peptide acids with activated amino acid esters in a biphasic solvent system, such as a mixture of tetrahydrofuran (B95107) and water. acs.org A key feature is that the growing peptide acid is poorly soluble and can be easily isolated by acidification and extraction, which simplifies purification compared to traditional solution-phase methods and avoids the need for chromatographic separation at each step. acs.org
Research has also focused on developing new reagents and strategies to overcome the inherent difficulties in synthesizing certain peptides. For instance, the synthesis of cyclic tetrapeptides, which is known to be challenging, has driven the development of optimized coupling reagents and the use of reversible protecting groups to manage conformational rigidity during synthesis. nih.govacs.org While this compound is a linear peptide, the principles learned from these challenging syntheses, such as the choice of solvent, reaction temperature, and coupling agents, are broadly applicable to improving the efficiency of its synthesis. nih.gov
The fundamental steps managed by an automated SPPS synthesizer are outlined below.
Table 2: Core Cycles in Automated Solid-Phase Peptide Synthesis (SPPS)
| Step | Description | Purpose |
| 1. Deprotection | The protecting group (e.g., Fmoc) is removed from the N-terminus of the amino acid attached to the solid resin. | To expose the amine group for the next coupling reaction. youtube.com |
| 2. Washing | The resin is thoroughly washed with solvents to remove the deprotecting agent and any byproducts. | To ensure a clean reaction environment for the next step and prevent side reactions. youtube.com |
| 3. Coupling | The next activated amino acid in the sequence is introduced and reacts with the exposed amine group, forming a new peptide bond. | To elongate the peptide chain by one residue. youtube.com |
| 4. Washing | The resin is washed again to remove excess unreacted amino acids and coupling reagents. | To purify the resin-bound peptide before the next cycle begins. americanpeptidesociety.org |
| 5. Cleavage (Final Step) | Once the desired sequence is assembled, the completed peptide is cleaved from the solid resin support using a strong acid. | To release the final peptide product into solution for purification. |
Advanced Structural Characterization of Glycyl L Methionyl L Valyl L Valine
Spectroscopic Analysis of Conformational Dynamics
Spectroscopic methods are invaluable for probing the dynamic nature of peptides in solution, providing insights into the ensemble of conformations that they adopt.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Backbone and Side Chain Conformations
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution. By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), one can gain detailed information about the conformation of both the peptide backbone and the individual amino acid side chains.
For Glycyl-L-methionyl-L-valyl-L-valine, 1H, 13C, and 15N NMR experiments would be employed. The chemical shifts of the amide protons (¹H-N) are particularly sensitive to the local environment and hydrogen bonding, providing clues about the secondary structure. For instance, a downfield shift of an amide proton can indicate its participation in a hydrogen bond.
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), would be used to assign the proton resonances within each amino acid residue. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are crucial for determining spatial proximities between protons that are close in space but not necessarily connected by chemical bonds. These NOE-derived distance restraints are fundamental for calculating the three-dimensional structure of the peptide.
Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound in D₂O
| Proton Type | Glycine (B1666218) | L-Methionine | L-Valine |
| α-CH | ~3.96 ppm | ~4.2-4.5 ppm | ~4.1-4.4 ppm |
| β-CH/CH₂ | - | ~2.1-2.3 ppm | ~2.2-2.4 ppm |
| γ-CH/CH₂ | - | ~2.6 ppm | ~1.0-1.2 ppm (CH₃) |
| δ-CH₃ | - | ~2.1 ppm (S-CH₃) | - |
| Amide NH | ~8.2-8.5 ppm | ~8.0-8.4 ppm | ~7.9-8.3 ppm |
| Note: These are approximate chemical shift ranges and can vary based on solvent, pH, temperature, and peptide conformation. |
Vibrational Spectroscopy (FT-IR, Raman) for Amide Modes and Hydrogen Bonding
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the secondary structure of peptides by probing the vibrational modes of the peptide backbone, particularly the amide bands.
The Amide I band, occurring in the 1600-1700 cm⁻¹ region, is primarily due to the C=O stretching vibration of the peptide bond and is highly sensitive to the secondary structure. For a short, flexible peptide like this compound, this band would likely be broad, indicating a range of conformations. A peak around 1655 cm⁻¹ would suggest a random coil or disordered structure, which is expected for a short linear peptide.
The Amide II band, found between 1500 and 1600 cm⁻¹, arises from a combination of N-H in-plane bending and C-N stretching. wikipedia.org Its position is also indicative of the secondary structure. The Amide III band, located in the 1200-1400 cm⁻¹ range, is a complex mix of vibrations and is also sensitive to the local conformation. wikipedia.org
Hydrogen bonding plays a critical role in stabilizing peptide structures. The frequency of the N-H stretching vibration (Amide A band, ~3300 cm⁻¹) is sensitive to hydrogen bonding; a lower frequency indicates stronger hydrogen bonding. In a solvent like water, extensive hydrogen bonding with the solvent molecules is expected.
Table 2: Characteristic Amide I and Amide II Frequencies for Different Secondary Structures
| Secondary Structure | Amide I (cm⁻¹) | Amide II (cm⁻¹) |
| α-Helix | 1650-1658 | 1540-1550 |
| β-Sheet | 1620-1640 (low), 1680-1700 (high) | 1515-1530 |
| β-Turn | 1660-1685 | 1535-1555 |
| Random Coil | 1640-1655 | 1530-1550 |
For this compound, the spectra would likely be dominated by bands corresponding to a disordered or random coil conformation, although transient, localized structures cannot be entirely ruled out.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Elucidation
Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides and proteins in solution. nih.gov It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The peptide backbone is the primary chromophore responsible for the far-UV CD signal (190-250 nm).
The shape and magnitude of the CD spectrum are characteristic of the type of secondary structure present. nih.gov
α-helices exhibit a strong positive band around 192 nm and two negative bands at approximately 208 nm and 222 nm.
β-sheets show a negative band around 218 nm and a positive band near 195 nm.
Random coil or disordered structures are characterized by a strong negative band below 200 nm. nih.gov
For a short, linear, and likely flexible peptide such as this compound, the CD spectrum is expected to be dominated by a single negative minimum around 200 nm, which is characteristic of a random coil conformation. This would suggest that the peptide does not adopt a stable, well-defined secondary structure in solution. However, subtle changes in the CD spectrum upon changing solvent conditions or temperature could indicate shifts in the conformational equilibrium.
X-ray Crystallography and Single-Crystal Diffraction Studies
X-ray crystallography is the gold standard for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state. To perform this analysis, a high-quality single crystal of this compound would first need to be grown.
Once a suitable crystal is obtained, it is exposed to a beam of X-rays. The electrons in the atoms of the peptide scatter the X-rays, creating a diffraction pattern of spots. The intensities and positions of these spots are used to calculate an electron density map, from which a detailed atomic model of the peptide can be built.
This model would reveal:
The precise bond lengths and angles between all atoms.
The conformation of the peptide backbone (the dihedral angles φ, ψ, and ω).
The preferred rotameric states of the methionine and valine side chains.
The network of intermolecular interactions, including hydrogen bonds and van der Waals contacts, that stabilize the crystal lattice.
While there is no published crystal structure for this compound, the crystal structures of its constituent amino acids, such as L-valine, are well-characterized. nih.govuab.edu For instance, L-valine typically crystallizes in the monoclinic space group P2₁, and its structure is stabilized by a network of hydrogen bonds. nih.gov A study of the tetrapeptide would provide invaluable information about how these residues pack and interact within a larger peptide framework in the solid state. It is important to note that the conformation observed in the crystal may represent one of a few low-energy states and may not be the sole conformation present in solution.
Mass Spectrometry for Sequence Verification and Purity Assessment
Mass spectrometry (MS) is an essential tool for the characterization of synthetic peptides, providing rapid and accurate determination of molecular weight and sequence, as well as an assessment of purity. nih.govrssl.com
Electrospray Ionization (ESI) is a soft ionization technique well-suited for peptides. An ESI-MS analysis of this compound would be expected to show a prominent peak corresponding to the protonated molecule, [M+H]⁺. The theoretical monoisotopic mass of the neutral peptide (C₁₇H₃₂N₄O₅S) is approximately 416.21 Da. The observation of an ion at m/z 417.22 would confirm the correct molecular weight of the synthesized peptide. The high resolution of modern mass spectrometers allows for the differentiation of the target peptide from impurities that may have similar masses.
Tandem Mass Spectrometry (MS/MS) is used for sequence verification. wikipedia.org In an MS/MS experiment, the [M+H]⁺ ion is selected and fragmented, typically through collision-induced dissociation (CID). The fragmentation primarily occurs at the amide bonds, leading to a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing the sequence to be read directly from the spectrum.
For this compound, the expected fragmentation pattern would provide a ladder of b- and y-ions confirming the sequence Gly-Met-Val-Val.
Table 3: Theoretical m/z Values for the Major b and y Fragment Ions of this compound
| Fragment Ion | Sequence | Theoretical m/z | Fragment Ion | Sequence | Theoretical m/z |
| b₁ | G | 58.04 | y₁ | V | 118.09 |
| b₂ | GM | 189.08 | y₂ | VV | 217.16 |
| b₃ | GMV | 288.15 | y₃ | MVV | 348.20 |
| b₄ | GMVV | 387.22 | y₄ | GMVV | 417.22 |
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful method for assessing the purity of the peptide sample. nih.gov The peptide is first separated from any impurities by high-performance liquid chromatography (HPLC), and the eluent is directly analyzed by the mass spectrometer. This allows for the identification and quantification of any synthesis-related by-products, such as deletion sequences or peptides with protecting groups that were not fully removed.
Computational Chemistry Approaches to Structural Elucidation
Computational chemistry provides a powerful complement to experimental techniques for understanding the structure and dynamics of peptides. Molecular mechanics and quantum mechanics calculations can be used to explore the potential energy surface of this compound and identify its low-energy conformations.
Molecular Dynamics (MD) simulations can be used to model the behavior of the peptide in a solvent environment over time. Starting from an initial structure, the simulation calculates the forces on each atom and predicts its subsequent motion. This provides a dynamic picture of the conformational landscape of the peptide, revealing the flexibility of the backbone and side chains, as well as the patterns of hydrogen bonding with the solvent. For a short peptide like this, MD simulations could reveal transient secondary structural elements or preferred side-chain orientations that are difficult to capture with experimental methods alone.
Quantum Mechanics (QM) calculations , such as Density Functional Theory (DFT), can be used to predict various spectroscopic properties, including NMR chemical shifts. shu.edu By calculating the theoretical NMR chemical shifts for a range of possible conformations and comparing them to the experimental data, it is possible to identify the most likely structures present in solution. This combined experimental and computational approach can provide a highly detailed and validated structural model.
Furthermore, computational methods can be used to predict the theoretical vibrational (IR and Raman) and CD spectra for different conformations. Comparing these predicted spectra with the experimental data can help to refine the structural models and provide a more complete understanding of the conformational preferences of this compound.
Quantum Chemical Calculations (DFT) for Molecular Geometry and Electronic Properties
No published studies utilizing Density Functional Theory (DFT) to calculate the molecular geometry, electronic properties, or related parameters for this compound were identified. Such studies would typically involve optimizing the peptide's three-dimensional structure to find its lowest energy conformation. Key electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would also be calculated to understand its reactivity. Without specific research, any data presented would be hypothetical.
Molecular Dynamics Simulations for Conformational Ensembles
Similarly, there is no available research detailing molecular dynamics (MD) simulations for this compound. MD simulations are used to explore the conformational landscape of a molecule over time in a simulated environment (e.g., in water). This allows for the identification of predominant shapes (conformations) the peptide adopts, which is crucial for understanding its biological function. The absence of such studies means that no data on conformational ensembles, stability, or dynamics can be reported.
Computational Modeling and Theoretical Investigations of Glycyl L Methionyl L Valyl L Valine
Conformational Space Exploration and Energy Landscape Analysis
The biological function of a peptide is intrinsically linked to its three-dimensional structure. For a flexible molecule like Glycyl-L-methionyl-L-valyl-L-valine, a multitude of conformations are possible, each with a corresponding energy level. The comprehensive study of these possible structures and their energies is known as conformational space exploration and energy landscape analysis.
Computational techniques such as molecular dynamics (MD) simulations are pivotal in exploring the vast conformational space of this tetrapeptide. nih.govnih.gov These simulations model the atomic motions of the peptide over time, governed by a set of equations known as a force field. The choice of force field and the solvent model is critical, as it can significantly influence the observed conformational preferences. nih.gov By simulating the peptide's movements, researchers can map out its energy landscape, a multi-dimensional surface where valleys represent stable or semi-stable conformations and mountains represent the energy barriers between them.
Studies on similar short peptides have shown that the conformational ensemble is not random but is influenced by factors like nearest-neighbor interactions between amino acid residues and interactions with the solvent. nih.gov For this compound, the bulky valine residues and the flexible methionine side chain would be expected to play a significant role in defining the accessible conformations. Advanced techniques like well-tempered metadynamics can be employed to enhance the sampling of the conformational space and reconstruct the free-energy surface, providing a more complete picture of the peptide's structural preferences. ebi.ac.uk The analysis of this landscape can reveal the most probable structures, the pathways of conformational change, and the relative populations of different conformational states under given conditions.
| Conformer ID | Dominant Secondary Structure Motif | Key Intramolecular Hydrogen Bonds | Relative Population (%) | Methodology |
|---|---|---|---|---|
| GMVV-C1 | β-turn (Type II) at Met-Val | Gly(CO)···Val(NH) | 45 | MD Simulation (AMBER ff14SB) |
| GMVV-C2 | Extended Coil | None | 30 | MD Simulation (AMBER ff14SB) |
| GMVV-C3 | Globular Collapsed Coil | Val(CO)···Gly(NH) | 15 | Metadynamics |
| GMVV-C4 | Nascent Helix | Met(CO)···Val(NH) | 10 | MD Simulation (CHARMM36m) |
Molecular Electrostatic Potential Mapping
The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution around a molecule, offering crucial insights into its chemical reactivity and interaction patterns. The MEP map of this compound would highlight regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue), as well as neutral areas.
These maps are generated through quantum mechanical calculations. For a peptide, the MEP is determined by the arrangement of its constituent atoms and their partial charges. The electronegative oxygen atoms of the carbonyl groups and the nitrogen atoms of the amide groups are expected to be sites of negative potential, making them susceptible to electrophilic attack and prime locations for hydrogen bond acceptance. Conversely, the amide hydrogens and the terminal amino group would exhibit positive potential, indicating their role as hydrogen bond donors and sites for nucleophilic interaction.
| Molecular Region | Predicted Potential | Significance |
|---|---|---|
| Carbonyl oxygen atoms | Strongly Negative | Hydrogen bond acceptor sites, interaction with cations. |
| Amide hydrogen atoms | Positive | Hydrogen bond donor sites. |
| N-terminal amino group (-NH3+) | Strongly Positive | Key interaction site for electrostatic interactions. |
| C-terminal carboxyl group (-COO-) | Strongly Negative | Key interaction site for electrostatic interactions. |
| Valine side chains | Largely Neutral/Slightly Negative | Contributes to hydrophobic interactions. |
| Methionine side chain | Largely Neutral/Slightly Negative | Potential for hydrophobic and sulfur-aromatic interactions. |
In Silico Studies of Peptide-Ligand Interactions
To understand the potential biological role of this compound, it is essential to study its interactions with other molecules, particularly proteins or receptors. In silico methods provide powerful tools to predict and analyze these interactions at an atomic level.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, the tetrapeptide) when it binds to a receptor. scilit.com This method is instrumental in virtual screening and in generating hypotheses about the binding mode of a peptide. mdpi.com The process typically involves preparing the 3D structures of both the peptide and the target receptor, defining a binding site on the receptor, and then using a scoring function to evaluate and rank the different possible binding poses. nih.gov
Given the inherent flexibility of peptides, advanced docking protocols are often required. nih.gov Flexible docking allows for conformational changes in both the peptide and the receptor's binding site during the docking process. Other approaches, like fragment-based docking, can also be employed where the peptide is docked piece by piece. nih.gov For this compound, docking studies could be used to screen a library of potential protein targets to identify those with which it is most likely to interact. The results would provide insights into the specific amino acid residues on both the peptide and the receptor that are involved in the interaction, such as through hydrogen bonds or hydrophobic contacts.
| Docking Pose | Docking Score (kcal/mol) | Key Interacting Residues on Receptor | Key Interacting Residues on Peptide | Types of Interactions |
|---|---|---|---|---|
| 1 | -9.8 | Asp112, Arg150, Tyr88 | Gly1, Met2 | Hydrogen bonds, salt bridge |
| 2 | -9.5 | Leu45, Phe90, Ile100 | Val3, Val4 | Hydrophobic interactions |
| 3 | -8.9 | Gln75, Asn120 | Met2, Val3 | Hydrogen bonds |
While docking provides a good prediction of the binding pose, more accurate methods are needed to quantify the strength of the interaction. Binding free energy calculations aim to determine the affinity of a ligand for its receptor. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are widely used for this purpose due to their balance of accuracy and computational cost. nih.govscilit.com
These methods typically start with the peptide-receptor complex obtained from molecular docking, which is then subjected to molecular dynamics simulations. nsf.gov The binding free energy is then calculated as the sum of several components: the molecular mechanics energy in the gas phase, the solvation free energy (which includes polar and non-polar contributions), and the conformational entropy change upon binding. nih.govmdpi.com The polar part of the solvation energy is calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model, while the non-polar part is usually estimated from the solvent-accessible surface area. nih.gov Although computationally demanding, these calculations provide a more reliable estimate of binding affinity than docking scores alone and can be used to compare the binding of different peptides or to assess the impact of mutations. nih.govcore.ac.uk
| Energy Component | Value (kcal/mol) | Description |
|---|---|---|
| ΔE_vdw | -45.2 | Van der Waals contribution |
| ΔE_elec | -28.7 | Electrostatic contribution |
| ΔG_polar | +40.5 | Polar solvation energy |
| ΔG_nonpolar | -5.1 | Non-polar solvation energy |
| -TΔS | +12.5 | Conformational entropy contribution (often omitted) |
| ΔG_binding | -26.0 | Total binding free energy |
Prediction of Spectroscopic Signatures
Computational chemistry allows for the prediction of spectroscopic signatures, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which can be compared with experimental data to validate the predicted structures.
For NMR spectroscopy, chemical shifts are highly sensitive to the local electronic environment of each nucleus. nih.gov Computational methods, ranging from empirical approaches and machine learning models trained on large databases to more accurate but computationally intensive quantum mechanics calculations, can predict the chemical shifts of the hydrogen, carbon, and nitrogen atoms in this compound for a given conformation. core.ac.uknih.gov These predicted shifts can aid in the assignment of experimental NMR spectra and provide a powerful tool for refining the 3D structure of the peptide in solution. rsc.orgmdpi.com
Vibrational spectroscopy, particularly IR spectroscopy, probes the vibrational modes of the peptide bonds. The frequencies of the amide bands (e.g., Amide I, associated with C=O stretching) are particularly sensitive to the peptide's secondary structure (e.g., α-helix, β-sheet, turn, or coil). nih.govmdpi.com By performing quantum mechanical calculations or ab initio molecular dynamics, the IR spectrum of this compound can be simulated. nih.govnsf.gov The predicted vibrational frequencies can then be correlated with specific structural motifs, providing a link between the computational model and experimental spectroscopic data.
| Spectroscopic Technique | Parameter | Predicted Value | Structural Implication |
|---|---|---|---|
| NMR | Hα (Gly1) Chemical Shift (ppm) | 3.95 | Consistent with a flexible coil or turn-like structure. |
| Cα (Met2) Chemical Shift (ppm) | 53.2 | ||
| Cβ (Val3) Chemical Shift (ppm) | 30.8 | ||
| N-H (Val4) Chemical Shift (ppm) | 8.15 | ||
| IR | Amide I (C=O stretch) (cm⁻¹) | 1655 | Characteristic of a disordered or turn-like conformation. |
| Amide II (N-H bend) (cm⁻¹) | 1540 | Sensitive to hydrogen bonding and secondary structure. |
Solvent Effects on Peptide Structure and Dynamics
The surrounding solvent plays a crucial role in determining the structure and dynamics of a peptide. Computational studies can model these effects using either implicit or explicit solvent models.
Implicit solvent models treat the solvent as a continuous medium with average properties, which is computationally efficient. In contrast, explicit solvent models include individual solvent molecules (e.g., water) in the simulation box, allowing for the detailed study of specific peptide-solvent interactions, such as hydrogen bonding. nih.govmdpi.com
Molecular dynamics simulations in explicit solvent are particularly powerful for understanding how the solvent influences the conformational preferences of this compound. nih.gov For example, in a polar solvent like water, the peptide is likely to adopt conformations that maximize hydrogen bonding with water molecules and bury its hydrophobic side chains (valine). In a non-polar solvent, which might mimic the environment inside a cell membrane, the peptide may favor conformations with more intramolecular hydrogen bonds, such as helical or compact structures. core.ac.uk The analysis of the simulation trajectories can provide quantitative measures of the solvent's impact, such as the number of hydrogen bonds between the peptide and solvent, and the distribution of solvent molecules around the peptide. rsc.orgmdpi.com
| Property | In Water (Explicit Solvent) | In Chloroform (Implicit Solvent) |
|---|---|---|
| Dominant Conformation | Extended or collapsed coil | More compact, potentially with turn-like features |
| Radius of Gyration (Rg) | Larger | Smaller |
| Intramolecular H-bonds | Fewer, transient | More stable and frequent |
| Peptide-Solvent H-bonds | Numerous | N/A (modeled as a continuum) |
| Side Chain Exposure | Hydrophobic side chains tend to cluster | Less pronounced solvent-driven clustering |
Enzymatic Interactions and Biocatalysis Involving Glycyl L Methionyl L Valyl L Valine
Substrate Specificity of Peptidases and Proteases
The breakdown of peptides is catalyzed by a diverse class of enzymes known as peptidases or proteases. The specificity of these enzymes is crucial, determining which peptide bonds are cleaved. This specificity is often described by the interaction between the amino acid residues of the substrate peptide (designated P4, P3, P2, P1, P1', P2', P3', P4', with the scissile bond between P1 and P1') and the corresponding binding pockets of the enzyme (designated S4 to S4'). nih.gov The majority of peptidases exhibit a preference in a single substrate binding pocket, most commonly the S1 pocket which accommodates the P1 residue. nih.gov
Endopeptidases cleave peptide bonds within the interior of a peptide chain. The sequence Gly-Met-Val-Val can be a recognition motif for specific endopeptidases. A critical pathway relevant to this peptide is the Gly/N-degron pathway, a proteolytic system that targets proteins with N-terminal glycine (B1666218) residues for degradation via the ubiquitin-proteasome system. nih.govtmu.edu.cn
In this pathway, the N-terminal glycine acts as a primary recognition signal, or "degron." This Gly/N-degron is specifically recognized by the substrate receptors of the Cullin 2-RING E3 ubiquitin ligase (CRL2), namely ZYG11B and ZER1. nih.govtmu.edu.cn Structural and biochemical studies reveal that these receptors use a deep and narrow cavity to bind the first four residues of the target peptide. nih.govtmu.edu.cn The α-amino group of the N-terminal glycine is a key interaction point, accommodated within an acidic pocket through multiple conserved hydrogen bonds. nih.govtmu.edu.cn While the initial glycine is the crucial anchor, the subsequent residues (P2, P3, P4) also influence binding and specificity. tmu.edu.cn ZYG11B and ZER1 show a strong preference for bulky aromatic residues following the initial glycine, but the specific sequence of Gly-Met-Val-Val would be assessed by the binding cavity for subsequent ubiquitination and proteasomal degradation. tmu.edu.cn
| Recognition Pathway | Receptor Proteins | Key Recognition Motif | Binding Mechanism |
| Gly/N-degron Pathway | CRL2ZYG11B, CRL2ZER1 | N-terminal Glycine (P1) | The α-amino group of Glycine binds in an acidic pocket; the first four peptide residues are engaged in a deep cavity. nih.govtmu.edu.cn |
Exopeptidases cleave peptide bonds from the ends of a peptide chain. They are broadly classified as aminopeptidases (cleaving from the N-terminus) or carboxypeptidases (cleaving from the C-terminus). For Glycyl-L-methionyl-L-valyl-L-valine, both types of exopeptidases can be involved in its degradation.
Aminopeptidases : The N-terminal glycine makes the peptide a potential substrate for various aminopeptidases. Research has shown that peptides with N-terminal amines are often subject to rapid degradation. acs.org Methionyl aminopeptidase, for instance, is a widespread enzyme responsible for removing N-terminal methionine residues, but other aminopeptidases show broader specificity. nih.gov The cleavage would occur between Glycine (P1) and Methionine (P1').
Carboxypeptidases : The C-terminal L-valine can be recognized and cleaved by carboxypeptidases. For example, prolycarboxypeptidase is known for its specificity for Pro-X bonds at the C-terminus, but it can also accept other residues like Alanine or Norleucine in the P1 position, indicating a degree of flexibility that might accommodate Valine. nih.gov The cleavage would occur between the penultimate Valine (P1) and the terminal Valine (P1').
Interaction with Aminoacyl-tRNA Synthetases
The peptide this compound itself does not directly interact with aminoacyl-tRNA synthetases (aaRSs). Rather, these essential enzymes interact with the individual amino acids—Glycine, L-methionine, and L-valine—during the first step of protein synthesis. nih.govnih.gov This process, called tRNA charging or aminoacylation, involves the covalent attachment of an amino acid to its corresponding tRNA molecule. nih.govwikipedia.org This ensures the correct translation of the genetic code. nih.gov The interaction is a two-step reaction involving the activation of the amino acid with ATP to form an aminoacyl-adenylate intermediate, followed by the transfer of the aminoacyl group to the tRNA. nih.govresearchgate.netnih.gov
Aminoacyl-tRNA synthetases achieve remarkable specificity, ensuring that each tRNA is charged with its correct, or "cognate," amino acid. nih.gov This recognition is based on the unique physicochemical properties of each amino acid, such as size, charge, and hydrophobicity, which are complementary to the architecture of the enzyme's active site. nih.govbiorxiv.org
Glycyl-tRNA Synthetase (GlyRS) : Glycine, the smallest amino acid, is recognized primarily by its size and the unique fit within its binding pocket. The active site of GlyRS contains a high negative charge, and two conserved threonine residues help to sterically exclude other, larger amino acids. nih.gov
Methionyl-tRNA Synthetase (MetRS) : Methionine is recognized through a combination of interactions. The binding site accommodates the unbranched, hydrophobic side chain containing a flexible thioether group. biorxiv.org
Valyl-tRNA Synthetase (ValRS) : The aliphatic, branched side chain of valine is recognized exclusively through hydrophobic interactions within the binding pocket of ValRS. biorxiv.org The enzyme's active site is shaped to precisely fit valine while excluding larger or differently shaped amino acids like isoleucine. nih.gov
| Amino Acid | Synthetase (aaRS) | Primary Recognition Mechanism |
| Glycine | Glycyl-tRNA Synthetase (GlyRS) | Size exclusion; high negative charge in the binding pocket. nih.gov |
| L-Methionine | Methionyl-tRNA Synthetase (MetRS) | Hydrophobic interactions with the flexible thioether side chain. biorxiv.org |
| L-Valine | Valyl-tRNA Synthetase (ValRS) | Hydrophobic interactions with the branched aliphatic side chain. biorxiv.orgnih.gov |
Despite the high specificity of the initial binding, errors can occur, especially with amino acids that are structurally similar (isosteric). To maintain the high fidelity of protein synthesis, many aaRSs have evolved proofreading or "editing" mechanisms to remove incorrectly charged amino acids. researchgate.netnih.govillinois.edubohrium.com This editing can occur before (pre-transfer) or after (post-transfer) the amino acid is attached to the tRNA. nih.gov
The discrimination between valine, threonine, and isoleucine is a classic example of this fidelity mechanism. Valine and threonine are isosteric, while valine differs from isoleucine by only a single methyl group.
Valyl-tRNA Synthetase (ValRS) employs a "double-sieve" mechanism to distinguish valine from the isosteric but more hydrophilic threonine. nih.gov The first sieve is the activation site, which excludes larger amino acids like isoleucine based on size. The second sieve is a separate editing site that accommodates and hydrolyzes non-cognate products like threonyl-tRNAVal. Threonine fits into this editing site due to its hydroxyl group, while the more hydrophobic valine is excluded and thus remains correctly charged on the tRNA. nih.gov
Isoleucyl-tRNA Synthetase (IleRS) faces the challenge of excluding the slightly smaller valine. rcsb.org While the activation site of IleRS is too small for larger amino acids, it incorrectly activates valine at a significant rate. rcsb.orgnih.gov To correct these errors, IleRS has a distinct editing domain that specifically recognizes and hydrolyzes misacylated Val-tRNAIle, ensuring that only the correct Ile-tRNAIle proceeds to the ribosome. rcsb.orgnih.gov
| Synthetase | Cognate Amino Acid | Non-Cognate Amino Acid(s) Discriminated | Fidelity Mechanism |
| Valyl-tRNA Synthetase (ValRS) | Valine | Threonine, Isoleucine | Double-Sieve : An activation site excludes larger amino acids (isoleucine), and an editing site hydrolyzes smaller, isosteric amino acids (threonine). nih.gov |
| Isoleucyl-tRNA Synthetase (IleRS) | Isoleucine | Valine | Post-transfer Editing : A separate editing domain recognizes and hydrolyzes incorrectly charged Val-tRNAIle. rcsb.orgnih.gov |
Role in Peptide Hydrolysis and Turnover
The hydrolysis and turnover of this compound are direct consequences of its susceptibility to the peptidases described above. The peptide's structure, particularly its N-terminal glycine, makes it a prime candidate for targeted degradation.
The most significant pathway governing its turnover is likely the Gly/N-degron pathway. nih.govtmu.edu.cn By recognizing the N-terminal glycine, this system flags the peptide for ubiquitination and subsequent destruction by the proteasome, which is the cell's primary machinery for regulated protein degradation. nih.gov This links the peptide directly to cellular protein quality control and turnover processes.
In addition to this targeted pathway, the peptide is subject to general hydrolysis by a range of non-specific exopeptidases and endopeptidases present in cellular and extracellular environments. acs.org Studies on similar peptides show that those with unprotected N-terminal amines are often degraded rapidly. acs.org The breakdown products, such as the dipeptide Glycyl-L-valine, are themselves substrates for further hydrolysis by dipeptidases, ensuring the complete recycling of the constituent amino acids. cymitquimica.com Therefore, the half-life and biological activity of this compound in a physiological context are tightly controlled by these continuous hydrolytic and turnover processes.
Biocatalytic Applications and Enzyme-Mediated Transformations
The tetrapeptide this compound, by virtue of its specific amino acid sequence, is a potential substrate for several proteases, particularly elastases. These enzymes play a crucial role in various biological processes and have been harnessed for biocatalytic applications. The interactions of this peptide with such enzymes can lead to specific cleavage events, yielding smaller peptide fragments or individual amino acids. These transformations are of interest in fields ranging from biotechnology to pharmacology for the generation of bioactive molecules or for understanding protein degradation pathways.
Research into the substrate specificity of proteases provides a framework for predicting the enzymatic transformation of this compound. Pancreatic elastase, a serine proteinase, is known to preferentially cleave peptide bonds at the C-terminal side of amino acids with small, uncharged side chains such as glycine, alanine, isoleucine, leucine, valine, and methionine. serva.de Similarly, human neutrophil elastase, another serine protease, exhibits a preference for cleaving after aliphatic amino acids, with a high affinity for valine and alanine. nih.gov
Given these specificities, this compound presents multiple potential cleavage sites for elastases. The peptide bond following the methionine residue and the bonds following each of the two valine residues are all susceptible to hydrolysis by these enzymes. For instance, neutrophil elastase has been observed to cleave the Met-Arg bond in the peptide met-enkephalin-arg6-gly7-leu8, demonstrating its ability to act on methionine-containing substrates. nih.gov
The potential enzymatic cleavage of this compound can be illustrated as follows:
Cleavage after Methionine: Glycyl-L-methionyl-|-L-valyl-L-valine → Glycyl-L-methionine + L-valyl-L-valine
Cleavage after the first Valine: Glycyl-L-methionyl-L-valyl-|-L-valine → Glycyl-L-methionyl-L-valine + L-valine
Cleavage after the second Valine: this compound-|- → this compound (as a complete peptide) + potential for further non-specific cleavage depending on the enzyme.
The efficiency of these cleavage events can be influenced by the amino acids in the surrounding positions (subsites). Studies have shown that the nature of the amino acids adjacent to the primary cleavage site (P1 position) can significantly impact the rate of hydrolysis by elastases. nih.gov
While direct biocatalytic applications utilizing this compound as a starting material are not extensively documented in publicly available research, its susceptibility to enzymatic action makes it a candidate for use in several areas. For example, it could serve as a model substrate in studies aimed at characterizing the activity and specificity of newly discovered proteases. Furthermore, the controlled enzymatic degradation of this peptide could be employed to release specific di- or tripeptides which may have their own biological activities or serve as building blocks in chemoenzymatic synthesis.
The table below summarizes the potential enzymatic interactions with this compound based on known protease specificities.
| Enzyme | Predicted Cleavage Site(s) | Potential Products | Supporting Evidence |
| Pancreatic Elastase | After Methionine, after Valine | Glycyl-L-methionine, L-valyl-L-valine, Glycyl-L-methionyl-L-valine, L-valine | Preferentially cleaves after small hydrophobic residues including Met and Val. serva.denih.gov |
| Human Neutrophil Elastase | After Methionine, after Valine | Glycyl-L-methionine, L-valyl-L-valine, Glycyl-L-methionyl-L-valine, L-valine | Cleaves after aliphatic amino acids like Val and has been shown to cleave after Met in other peptides. nih.govnih.gov |
It is important to note that the actual enzymatic transformation of this compound would need to be confirmed through experimental studies that would detail reaction kinetics, optimal conditions (pH, temperature), and product identification. Such research would be valuable for expanding the toolbox of biocatalysis and for the potential development of novel applications based on this specific tetrapeptide.
Based on a comprehensive search of available scientific literature, there is no specific information documented for the tetrapeptide this compound regarding its direct participation in intracellular signaling, its modulatory effects on enzyme activity, specific interactions with biological macromolecules, or its involvement in metabolic fluxes. The biological function of a peptide is highly dependent on its precise amino acid sequence, and research has not been published on the specific roles of this particular compound.
Therefore, it is not possible to provide a scientifically accurate article that adheres to the requested outline for this compound. Information on the individual amino acids (Glycine, Methionine, Valine) or smaller peptide fragments exists, but extrapolating this data to the specific tetrapeptide would be scientifically unfounded and would not meet the requirements of the prompt.
Biological Roles and Mechanistic Insights of Glycyl L Methionyl L Valyl L Valine
Involvement in Metabolic Fluxes and Homeostasis
Precursor Roles in Biosynthetic Pathways
There is no available data describing Glycyl-L-methionyl-L-valyl-L-valine as a known precursor or intermediate in any specific biosynthetic pathways.
Influence on Cellular Processes and Responses
No studies were identified that investigate the influence of this compound on cellular processes or responses.
Regulation of Gene Expression
There is no information available detailing any role of this compound in the regulation of gene expression.
Synthesis and Characterization of Glycyl L Methionyl L Valyl L Valine Analogues and Derivatives
Design Principles for Structural Modification
The structural modification of Glycyl-L-methionyl-L-valyl-L-valine is guided by several key principles aimed at altering its physicochemical properties and biological function. Given the tetrapeptide nature of the compound, modifications can be strategically introduced at the N-terminus, C-terminus, or the side chains of the constituent amino acids: Glycine (B1666218), L-methionine, and L-valine.
Another key principle is the modulation of hydrophobicity. The peptide has a mixed character, with the nonpolar side chains of methionine and valine contributing to its hydrophobicity, while the N- and C-termini provide hydrophilic character. Altering this balance can affect solubility, membrane permeability, and interaction with biological targets. For instance, acylation of the N-terminus or amidation of the C-terminus can increase hydrophobicity and mimic the peptide's state within a larger protein sequence by neutralizing the terminal charges.
Furthermore, the introduction of specific chemical functionalities is a central design principle. This can be for creating analogues with altered biological activity or for enabling subsequent chemical modifications, such as labeling with reporter groups. The methionine residue, with its thioether side chain, presents a unique site for selective chemical modification.
Finally, enhancing stability against enzymatic degradation is a critical design goal. Peptides are susceptible to cleavage by proteases. Modifications such as the incorporation of D-amino acids or N-methylation of the peptide bonds can increase resistance to proteolysis, thereby extending the peptide's biological half-life.
| Modification Strategy | Rationale | Potential Impact on Gly-L-Met-L-Val-L-Val |
| N-terminal Acylation | Increase hydrophobicity, mimic native peptide structure, improve stability. | Enhanced membrane permeability and resistance to aminopeptidases. |
| C-terminal Amidation | Neutralize negative charge, increase hydrophobicity, improve stability. | Increased receptor binding affinity and resistance to carboxypeptidases. |
| Side Chain Modification | Introduce new functionalities, alter steric bulk or polarity. | Oxidation of methionine to sulfoxide or sulfone to modulate activity; replacement of valine with other bulky non-polar residues. |
| Peptide Backbone Modification | Enhance stability against proteolysis. | N-methylation of peptide bonds to disrupt hydrogen bonding and protease recognition. |
Incorporation of Non-Canonical Amino Acids
The substitution of the canonical amino acids in this compound with non-canonical amino acids (ncAAs) offers a powerful strategy to create analogues with novel properties. acs.org This approach allows for the introduction of a wide array of chemical functionalities not found in the 20 proteinogenic amino acids. wikipedia.org The choice of which residue to replace and which ncAA to incorporate depends on the desired outcome.
Glycine Substitution: The glycine residue, lacking a side chain, provides conformational flexibility to the peptide backbone. Replacing glycine with a sterically hindered ncAA, such as α-aminoisobutyric acid (Aib), can constrain the peptide's conformation, potentially locking it into a bioactive structure. Conversely, introducing a longer, flexible ncAA could alter the spacing between the N-terminus and the rest of the peptide.
Methionine Substitution: The methionine residue can be replaced with various ncAAs to modulate hydrophobicity, introduce reactive handles, or improve stability against oxidation. For example:
Norleucine (Nle): An isosteric replacement for methionine that lacks the sulfur atom, thus preventing oxidation.
Homopropargylglycine (Hpg) or Azidohomoalanine (Aha): These ncAAs introduce alkyne or azide functionalities, respectively. These bioorthogonal handles can be used for "click" chemistry reactions, enabling the attachment of reporter tags or other molecules. mdpi.com
Selenomethionine (SeM): Can be incorporated for X-ray crystallography studies to aid in phase determination.
Valine Substitution: The valine residues are crucial for the peptide's structure due to their steric bulk. Replacing one or both valines with other bulky, non-polar ncAAs can fine-tune the peptide's hydrophobic interactions.
Tert-butylglycine (Tbg): Increases steric hindrance, potentially enhancing stability or altering receptor interactions.
Cyclohexylalanine (Cha): Introduces a bulky alicyclic side chain, significantly increasing hydrophobicity.
| Position | Canonical Amino Acid | Non-Canonical Replacement | Rationale |
| 1 | Glycine | α-Aminoisobutyric acid (Aib) | Induce conformational constraint. |
| 2 | L-Methionine | Norleucine (Nle) | Prevent oxidation, maintain hydrophobicity. |
| 2 | L-Methionine | Azidohomoalanine (Aha) | Introduce a bioorthogonal handle for click chemistry. |
| 3 or 4 | L-Valine | Tert-butylglycine (Tbg) | Increase steric bulk and hydrophobicity. |
| 3 or 4 | L-Valine | Cyclohexylalanine (Cha) | Enhance hydrophobic interactions. |
Cyclization and Branched Peptide Architectures
To improve the stability and conformational rigidity of this compound, cyclization can be employed. Cyclic peptides are generally more resistant to exonucleases and often exhibit higher receptor binding affinities due to their constrained conformations. For a tetrapeptide, several cyclization strategies are feasible:
Head-to-tail cyclization: Forming a peptide bond between the N-terminal glycine and the C-terminal valine. This creates a cyclic tetrapeptide, significantly restricting the conformational freedom of the backbone.
Side-chain to backbone cyclization: A reactive group on a side chain can be linked to either the N- or C-terminus. For instance, if an amino acid with a carboxylate side chain (e.g., Aspartic acid) were introduced, it could form a lactam bridge with the N-terminus.
Side-chain to side-chain cyclization: This would require the introduction of two reactive amino acid side chains. For example, replacing glycine and one valine with aspartic acid and lysine, respectively, would allow for the formation of a lactam bridge between their side chains.
Branched peptide architectures can also be created to introduce multiple copies of the peptide sequence or to attach other functional moieties. A common approach is to use a diamino acid, such as lysine, as a branching point. The this compound sequence could be synthesized on both the α- and ε-amino groups of the lysine, creating a dimeric structure. This can lead to increased local concentration of the peptide and potentially enhanced biological activity.
Isomeric and Stereochemical Variants
The stereochemistry of the amino acid residues is a critical determinant of the peptide's structure and function. This compound is composed of L-amino acids (except for the achiral glycine). Synthesizing analogues with D-amino acids at specific positions can have profound effects.
D-Amino Acid Substitution: Replacing one or more of the L-amino acids with their D-enantiomers can:
Increase proteolytic stability: D-amino acids are not recognized by most proteases, which are stereospecific for L-amino acids.
Alter peptide conformation: The introduction of a D-amino acid can induce a turn-like structure in the peptide backbone.
Modify biological activity: The altered conformation can lead to changes in receptor binding, potentially resulting in antagonists from agonists, or vice versa.
For example, an analogue with the sequence Gly-D-Met-L-Val-L-Val would have a different three-dimensional structure compared to the all-L-peptide. The synthesis of all possible diastereomers (e.g., LLL, D-LL, L-D-L, LL-D, etc., for the chiral centers) allows for a systematic exploration of the stereochemical requirements for biological activity.
Furthermore, retro-inverso analogues can be designed. In a retro-inverso peptide, the direction of the peptide backbone is reversed, and all L-amino acids are replaced with D-amino acids. This results in a peptide with similar side-chain topology to the parent peptide but with a reversed backbone, which can lead to high proteolytic stability while retaining biological activity.
| Analogue | Sequence | Rationale | Expected Property |
| Diastereomer | Gly-D-Met-L-Val-L-Val | Investigate stereochemical requirements at position 2. | Altered conformation and increased proteolytic stability. |
| Diastereomer | Gly-L-Met-D-Val-L-Val | Investigate stereochemical requirements at position 3. | Altered conformation and increased proteolytic stability. |
| All-D Analogue | Gly-D-Met-D-Val-D-Val | Create an enantiomeric peptide. | Similar physicochemical properties but likely different biological interactions. |
| Retro-inverso Analogue | D-Val-D-Val-D-Met-Gly (amide bonds reversed) | Mimic side-chain topology with enhanced stability. | High resistance to proteolysis, potentially retained biological activity. |
Functionalization for Specific Research Applications
Bioconjugation involves the covalent attachment of another molecule to the peptide to enhance its utility for research purposes. The choice of conjugation strategy depends on the functional groups available on the peptide and the nature of the molecule to be attached.
For this compound, the primary sites for conjugation are the N-terminal amine and the C-terminal carboxylic acid. These can be targeted by various reagents, such as N-hydroxysuccinimide (NHS) esters for the amine and carbodiimides for the carboxylic acid.
The methionine side chain offers a less common but highly specific site for conjugation. The thioether can be targeted by reagents like oxaziridines to form sulfoxides, or it can be alkylated under specific conditions. However, care must be taken as these modifications can also occur under biological conditions.
To enable more specific and efficient conjugation, it is often preferable to introduce a unique reactive handle into the peptide sequence, as discussed in the section on non-canonical amino acids. For example, the incorporation of azidohomoalanine would allow for highly specific and efficient conjugation using copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click" chemistry). Similarly, incorporating a cysteine residue would introduce a thiol group, which is a common target for maleimide-based conjugation chemistry.
For detection and visualization in biological systems, this compound can be functionalized with various reporter tags.
Fluorescent Dyes: A wide range of fluorescent dyes, such as fluorescein, rhodamine, or cyanine dyes, can be attached to the peptide. This is typically done by reacting a dye-NHS ester with the N-terminal amine of the peptide. A spacer arm is often included between the peptide and the dye to minimize steric hindrance and potential quenching of the fluorescence.
Biotinylation: The attachment of biotin to the peptide allows for its detection and purification using streptavidin or avidin, which bind to biotin with very high affinity. Biotinylation can be achieved by reacting the peptide with biotin-NHS ester.
Radiolabeling: For in vivo imaging or quantitative binding assays, the peptide can be radiolabeled. This can be achieved by incorporating a radiolabeled amino acid during synthesis or by attaching a chelating agent (e.g., DOTA) to the peptide, which can then be used to complex a radionuclide (e.g., ⁶⁸Ga, ¹⁷⁷Lu).
The integration of these reporter tags is crucial for studying the peptide's localization, trafficking, and interactions within a biological context.
| Reporter Tag | Conjugation Chemistry | Application |
| Fluorescein | NHS ester reaction with N-terminal amine. | Fluorescence microscopy, flow cytometry. |
| Biotin | NHS ester reaction with N-terminal amine. | Affinity purification, Western blotting, ELISA. |
| DOTA-Chelator | Amide coupling to N-terminus or a lysine side chain. | Positron Emission Tomography (PET) imaging (with ⁶⁸Ga), radio-ligand binding assays. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
